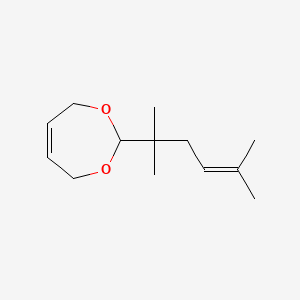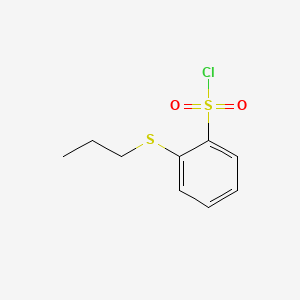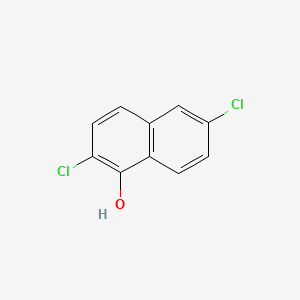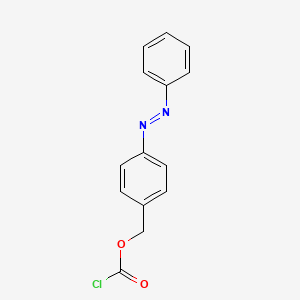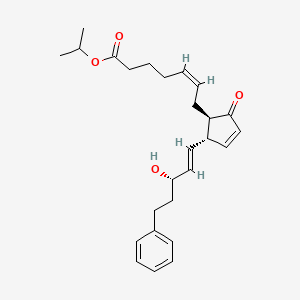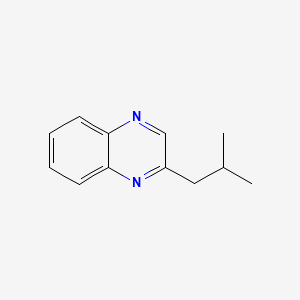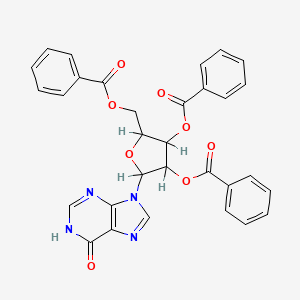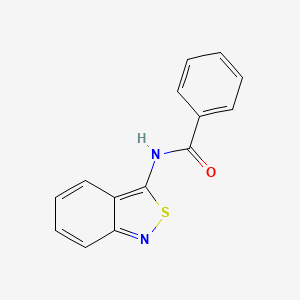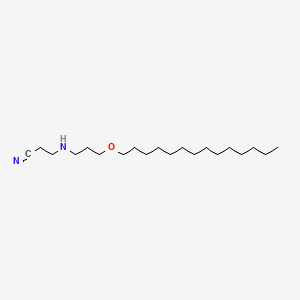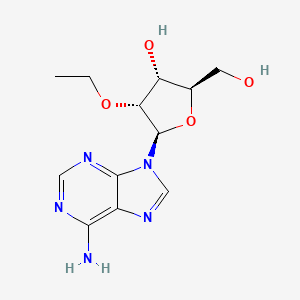
1-Tritetracontanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tritetracontanol: is a long-chain fatty alcohol with the molecular formula C43H88O It is a member of the aliphatic alcohol family and is characterized by a straight-chain structure with forty-three carbon atoms and a hydroxyl group at the terminal position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Tritetracontanol can be synthesized through several chemical pathways. One common method involves the reduction of the corresponding fatty acid, tetracontanoic acid , using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as plant cuticle waxes. The extraction process includes solvent extraction followed by chromatographic techniques to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Tritetracontanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding fatty acid, , using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Esterification: It reacts with carboxylic acids in the presence of acid catalysts (e.g., sulfuric acid) to form esters.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Esterification: Carboxylic acids and sulfuric acid under reflux.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: Tetracontanoic acid.
Esterification: Tetracontyl esters.
Substitution: Tetracontyl halides.
Applications De Recherche Scientifique
Chemistry: 1-Tritetracontanol is used as a model compound in studies of long-chain alcohols and their chemical properties. It is also employed in the synthesis of surfactants and lubricants.
Biology: In biological research, this compound is studied for its role in plant physiology, particularly in the formation of cuticle waxes that protect plants from environmental stress.
Medicine: While not widely used in medicine, long-chain alcohols like this compound are investigated for their potential antimicrobial properties and their ability to enhance the delivery of pharmaceutical compounds.
Industry: this compound is used in the production of cosmetics, where it acts as an emollient and thickening agent. It is also utilized in the manufacture of biodegradable plastics and other environmentally friendly materials.
Mécanisme D'action
The mechanism of action of 1-tritetracontanol in plants involves its incorporation into cuticle waxes, where it helps to reduce water loss and protect against pathogens. The compound enhances the hydrophobicity of the plant surface, thereby improving the plant’s resistance to environmental stress. In industrial applications, its long hydrophobic chain provides lubricating and surfactant properties.
Comparaison Avec Des Composés Similaires
1-Triacontanol (C30H62O): A shorter-chain fatty alcohol with thirty carbon atoms, known for its plant growth-promoting properties.
1-Tritriacontanol (C33H68O): Another long-chain fatty alcohol with thirty-three carbon atoms, also found in plant cuticle waxes.
1-Tetratriacontanol (C34H70O): A fatty alcohol with thirty-four carbon atoms, similar in structure and function to 1-tritetracontanol.
Uniqueness: this compound is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. Its higher molecular weight and longer chain length contribute to its effectiveness in forming protective barriers in plants and its utility in industrial applications requiring long-chain alcohols.
Propriétés
Numéro CAS |
74109-73-2 |
|---|---|
Formule moléculaire |
C43H88O |
Poids moléculaire |
621.2 g/mol |
Nom IUPAC |
tritetracontan-1-ol |
InChI |
InChI=1S/C43H88O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44/h44H,2-43H2,1H3 |
Clé InChI |
RZLXHMJMKLMGGL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



